molecular formula C11H23N B1461257 N-(hexan-2-yl)cyclopentanamine CAS No. 1157145-94-2

N-(hexan-2-yl)cyclopentanamine

Cat. No.: B1461257
CAS No.: 1157145-94-2
M. Wt: 169.31 g/mol
InChI Key: YYZAIZRHALGXDN-UHFFFAOYSA-N
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Description

N-(hexan-2-yl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a hexan-2-yl substituent via a nitrogen atom. Its structure combines the rigidity of the cyclopentane ring with the lipophilic hexan-2-yl chain, making it a versatile scaffold in medicinal chemistry and materials science. This method likely applies to this compound, with hexan-2-amine as the alkylating agent.

Properties

CAS No.

1157145-94-2

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-hexan-2-ylcyclopentanamine

InChI

InChI=1S/C11H23N/c1-3-4-7-10(2)12-11-8-5-6-9-11/h10-12H,3-9H2,1-2H3

InChI Key

YYZAIZRHALGXDN-UHFFFAOYSA-N

SMILES

CCCCC(C)NC1CCCC1

Canonical SMILES

CCCCC(C)NC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : Chiral substituents (e.g., phenylethyl) introduce stereoisomerism, as seen in (R)- and (S)-N-(1-phenylethyl)cyclopentanamine, which exhibit distinct NMR splitting patterns and receptor binding affinities.

Structural Characterization

  • NMR Signatures :
    • N-(1-phenylethyl)cyclopentanamine : Cyclopentane protons appear as multiplet signals at δ 1.5–2.5 ppm, while aromatic protons resonate at δ 7.3 ppm.
    • This compound : Expected upfield shifts for hexyl CH2/CH3 groups (δ 0.8–1.5 ppm) and distinct splitting for the branched CH group.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 203 for N-(1-phenylethyl)cyclopentanamine) confirm molecular weights, with fragmentation patterns dependent on substituent stability.

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